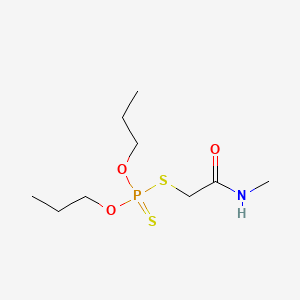![molecular formula C18H32O8 B14670116 2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane CAS No. 51652-72-3](/img/structure/B14670116.png)
2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane: is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the larger family of spiro compounds, which are known for their distinctive three-dimensional arrangements. The presence of multiple oxygen atoms within its structure makes it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane typically involves multi-step organic reactions. The process often starts with the preparation of the core spirocyclic structure, followed by the introduction of oxygen atoms at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The scalability of the synthesis process is crucial for its application in various industries. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane undergoes several types of chemical reactions, including:
Oxidation: The presence of multiple oxygen atoms makes it susceptible to oxidation reactions, often leading to the formation of peroxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the oxygen atoms, potentially leading to the formation of alcohols or ethers.
Substitution: The spirocyclic structure allows for various substitution reactions, where functional groups can be replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction could produce alcohols or ethers.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of multi-oxygenated systems.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Its unique structure may interact with biological targets in novel ways, leading to potential therapeutic applications.
Medicine: Research into the medicinal applications of this compound includes its potential use as a drug candidate for treating various diseases. Its ability to undergo specific chemical reactions makes it a versatile scaffold for drug design.
Industry: In industry, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of 2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The presence of multiple oxygen atoms may facilitate hydrogen bonding and other interactions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
- 2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane
- 2,5,8,11,14,17,20,23-Octaoxadispiro[3.8.3~14~.8~4~]hexacosane
- 2,7,10,13,16,19,22,25-Octaoxadispiro[3.10.3~14~.10~4~]hexacosane
Comparison: Compared to other similar compounds, 2,6,9,12,16,19,22,25-Octaoxadispiro[393~14~9~4~]hexacosane stands out due to its specific arrangement of oxygen atoms and spirocyclic structure This unique configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications
Propiedades
Número CAS |
51652-72-3 |
|---|---|
Fórmula molecular |
C18H32O8 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2,6,9,12,16,19,22,25-octaoxadispiro[3.9.314.94]hexacosane |
InChI |
InChI=1S/C18H32O8/c1-5-21-9-17(13-25-14-17)10-23-7-3-20-4-8-24-12-18(15-26-16-18)11-22-6-2-19-1/h1-16H2 |
Clave InChI |
SAJBHTJCKPLDBB-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2(COCCOCCOCC3(COCCO1)COC3)COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


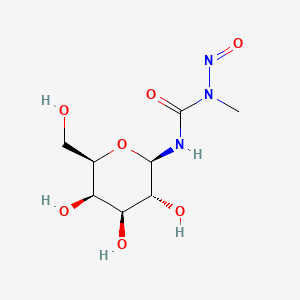
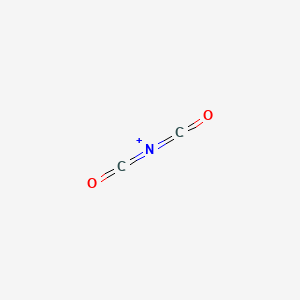
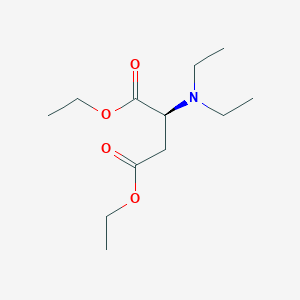
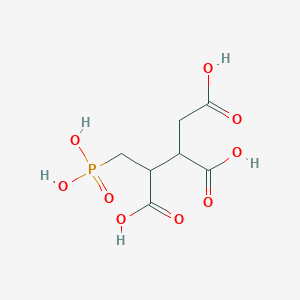
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

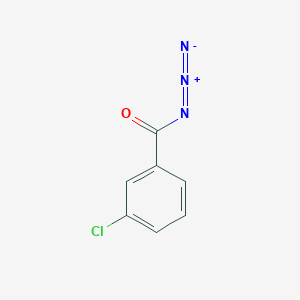
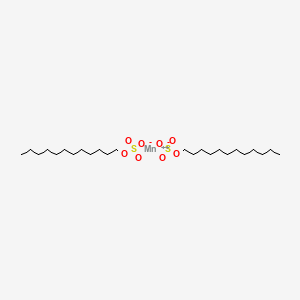
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
